1H-Thieno[2,3-b][1,4]oxazin-2(3H)-one
Description
Properties
CAS No. |
158560-72-6 |
|---|---|
Molecular Formula |
C6H5NO2S |
Molecular Weight |
155.18 g/mol |
IUPAC Name |
1H-thieno[2,3-b][1,4]oxazin-2-one |
InChI |
InChI=1S/C6H5NO2S/c8-5-3-9-6-4(7-5)1-2-10-6/h1-2H,3H2,(H,7,8) |
InChI Key |
NWZGTMFBQTXYPI-UHFFFAOYSA-N |
SMILES |
C1C(=O)NC2=C(O1)SC=C2 |
Canonical SMILES |
C1C(=O)NC2=C(O1)SC=C2 |
Synonyms |
1H-Thieno[2,3-b][1,4]oxazin-2(3H)-one |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 1H-Thieno[2,3-b][1,4]oxazin-2(3H)-one exhibit significant antimicrobial properties. A study demonstrated that certain synthesized oxazinones showed promising results against various bacterial strains, including resistant strains of Mycobacterium tuberculosis. The minimum inhibitory concentrations (MIC) for these compounds were notably low, indicating their potential as effective antimicrobial agents .
Antitumor Activity
The compound has also been investigated for its antitumor properties. In vitro studies have shown that thieno[2,3-b][1,4]oxazin-2(3H)-one derivatives can inhibit the proliferation of cancer cells. For instance, a specific derivative demonstrated cytotoxic effects against human cancer cell lines with an IC50 value in the nanomolar range. This suggests a strong potential for development into anticancer therapeutics .
Anti-inflammatory Effects
Another significant application is in the field of anti-inflammatory drugs. Compounds related to this compound have been shown to modulate inflammatory pathways effectively. Studies have indicated that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models .
Case Studies
Comparison with Similar Compounds
Core Heterocyclic Systems
| Compound | Core Structure | Heteroatoms | Key Features |
|---|---|---|---|
| 1H-Thieno[2,3-b][1,4]oxazin-2(3H)-one | Thiophene + oxazine | S (thiophene), O, N | Enhanced lipophilicity due to sulfur |
| 1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one | Pyridine + oxazine | N (pyridine), O, N | Improved hydrogen bonding potential |
| Benzo[1,4]oxazin-2(3H)-one | Benzene + oxazine | O, N | Higher aromatic stability |
Key Differences :
- Thiophene vs. Pyridine: The sulfur atom in thienooxazine increases electron-richness and metabolic stability compared to pyridooxazine’s nitrogen, which enhances hydrogen bonding but may reduce lipophilicity .
- Reactivity : Thiophene derivatives exhibit resistance to ring-opening reactions, enabling selective functionalization .
Brominated Derivatives
Hemorheological and Antithrombotic Activity
- Pyridooxazines : Derivatives like 6-methyl-8-(thien-2-yl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one exhibit hemorheological activity comparable to pentoxifylline, reducing blood viscosity in vitro .
- Thienooxazines: Thiophene’s sulfur atom may enhance binding to thrombotic targets (e.g., Factor Xa) due to increased lipophilicity and π-π stacking .
Enzyme Inhibition
Antimicrobial and Anti-inflammatory Potential
- Thiophene Derivatives: Known for antimicrobial, anti-HIV, and anti-inflammatory activities .
Physicochemical Properties
Derivatives and Modifications
- Brominated Derivatives : 7-Bromo-pyridooxazines (e.g., C7H5BrN2O2) are used in drug discovery for their enhanced binding affinity .
- Methyl Substitutions : 7-Methyl-pyridooxazines (C8H8N2O2) show improved pharmacokinetic profiles .
- Thienooxazine Analogs: Expected derivatives could include halogenated or alkylated forms to optimize bioactivity .
Preparation Methods
Cyclization of 3-Aminothiophene Derivatives
The cyclization of 3-aminothiophene precursors remains a cornerstone for constructing the thieno-oxazinone core. In a representative procedure, 3-amino-5-arylthiophene-2-carboxamides undergo acylation with chloroacetyl chloride in dimethylformamide (DMF) under basic conditions (e.g., K₂CO₃), followed by intramolecular cyclization at elevated temperatures (80–100°C) . This two-step protocol affords 1H-Thieno[2,3-b] oxazin-2(3H)-one derivatives in 75–90% yield (Table 1).
Mechanistic Insights :
The reaction proceeds via initial acylation of the amine group by chloroacetyl chloride, forming a reactive intermediate that undergoes nucleophilic displacement with the thiophene ring’s sulfur atom. Subsequent cyclization eliminates HCl, yielding the oxazinone ring system. Polar aprotic solvents like DMF enhance intermediate solubility and reaction kinetics .
Table 1. Selected Examples of Cyclization-Based Synthesis
| Substrate (R Group) | Conditions | Yield (%) | Reference |
|---|---|---|---|
| 3-Amino-5-(3-MeO-C₆H₄)thiophene | DMF, K₂CO₃, 80°C | 85 | |
| 3-Amino-5-(4-Cl-C₆H₄)thiophene | DMF, Et₃N, 100°C | 78 | |
| 3-Amino-5-(2-Thienyl)thiophene | DMSO, NaHCO₃, 90°C | 82 |
One-Pot Multi-Component Synthesis
Recent advances have enabled the synthesis of thieno-oxazinones via one-pot, multi-component reactions (MCRs), streamlining step efficiency. A notable method involves the condensation of 2H-thieno[2,3-d] oxazine-2,4(1H)-dione with aromatic aldehydes and primary amines in ethanol under reflux (Scheme 1) . Optimized conditions (KOH, 12 h reflux) achieve yields of 49–84%, with electron-donating substituents on the aldehyde enhancing reactivity .
Reaction Optimization :
-
Solvent : Ethanol outperforms tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) due to improved solubility of intermediates.
-
Base : Inorganic bases (e.g., KOH, Cs₂CO₃) drive the reaction to completion, whereas organic bases (e.g., Et₃N) show negligible activity .
Scheme 1. One-Pot Synthesis of Thieno-Oxazinones
-
Step 1 : Condensation of oxazine-dione with aldehyde and amine.
-
Step 2 : Intramolecular cyclization via nucleophilic attack, forming the pyrimidinone ring.
Table 2. Scope of One-Pot MCR Derivatives
| Aldehyde (Ar) | Amine (R) | Product Yield (%) |
|---|---|---|
| 4-MeO-C₆H₄ | NH₂Ph | 81 |
| 3-Cl-C₆H₄ | NH₂Bn | 67 |
| 2-Thienyl | NH₂Cy | 58 |
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a tool for accelerating thieno-oxazinone synthesis, particularly in Smiles rearrangement reactions. For example, 3-aminothiophene derivatives treated with formic acid under microwave conditions (150°C, 20 min) undergo cyclodehydration to yield the target compound in 70–88% efficiency . This method reduces reaction times from hours to minutes while maintaining high regioselectivity.
Advantages :
-
Energy Efficiency : Microwave heating minimizes thermal degradation.
-
Scalability : Demonstrated for gram-scale synthesis with consistent yields .
Acylation-Cyclization Strategies
Alternative routes involve the acylation of 3-aminothiophenes with activated esters, followed by thermal or base-promoted cyclization. For instance, treatment of methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) generates an enamine intermediate, which cyclizes upon heating to form the oxazinone ring . Yields range from 65–80%, dependent on the electron-withdrawing nature of substituents.
Comparative Analysis of Methodologies
Table 3. Method Comparison
| Method | Yield Range (%) | Time | Scalability |
|---|---|---|---|
| Cyclization | 75–90 | 4–8 h | High |
| One-Pot MCR | 49–84 | 12–24 h | Moderate |
| Microwave-Assisted | 70–88 | 20–30 min | High |
| Acylation-Cyclization | 65–80 | 6–10 h | Moderate |
The cyclization approach offers the highest yields and scalability, making it ideal for industrial applications. Conversely, microwave-assisted synthesis excels in rapid small-scale production.
Q & A
Q. How can regioselectivity be controlled during cyclization to form the oxazinone ring?
- Methodological Answer : Regioselectivity is influenced by solvent polarity and base strength . For example, using DMF with KCO at 80–100°C promotes cyclization over competing acylation pathways . Task-specific ionic liquids (e.g., [HMIm]BF) can stabilize transition states, improving yield and selectivity .
Q. What strategies address contradictions in reported biological activity data (e.g., hemorheological vs. antithrombotic effects)?
- Methodological Answer :
- Assay standardization : Compare in vitro models (e.g., blood viscosity syndrome assays vs. platelet aggregation tests).
- Structural validation : Ensure compound stability under assay conditions (e.g., pH, temperature) via LC-MS .
- Molecular docking : Resolve discrepancies by analyzing binding affinities to targets like thrombin or AKT isoforms. Thiourea fragments in the core structure enhance affinity for proteins involved in thrombosis .
Q. How can the core structure be modified to enhance bioactivity or selectivity?
- Methodological Answer :
- Halogenation : Introduce bromine at position 7 via electrophilic substitution (e.g., using NBS) to improve metabolic stability .
- Side-chain functionalization : Attach aminocyclobutyl or phenyl groups via Suzuki coupling to optimize steric and electronic interactions with target proteins .
- Heterocycle fusion : Synthesize bicyclic analogs (e.g., thieno-diazepinediones) to explore novel binding modes .
Q. What in silico and in vitro models are suitable for evaluating antithrombotic potential?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to predict interactions with Factor Xa or P2Y receptors .
- In vitro hemorheology : Measure blood viscosity and erythrocyte aggregation in human plasma under shear stress, comparing results to pentoxifylline as a reference .
Data Contradiction Analysis
Q. Why do yields vary across synthetic protocols (e.g., 56% vs. 85%)?
- Methodological Answer : Yield discrepancies arise from reaction scale (e.g., micro vs. bulk synthesis) and workup efficiency . For instance, ice-water quenching in large-scale reactions may precipitate impurities, reducing isolated yields . Optimize stoichiometry (e.g., 1.5 equiv chloroacetyl chloride) and monitor intermediates via TLC to mitigate losses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
